N-(4-Chloro-4-oxobutyl)phthalimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

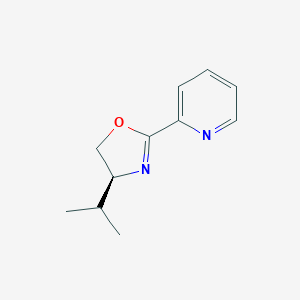

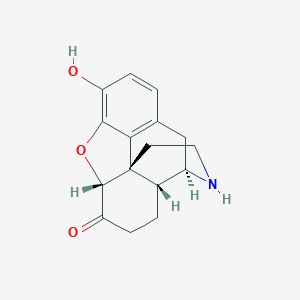

“N-(4-Chloro-4-oxobutyl)phthalimide” is a chemical compound . It is also known as “4-(Phthalimid-1-yl)butanoyl chloride” or "4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanoyl chloride" . Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol.

Synthesis Analysis

The synthesis of phthalimides, such as “N-(4-Chloro-4-oxobutyl)phthalimide”, can be achieved through various methods. One common method is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides (Gabriel Synthesis) are popular alternative approaches .Molecular Structure Analysis

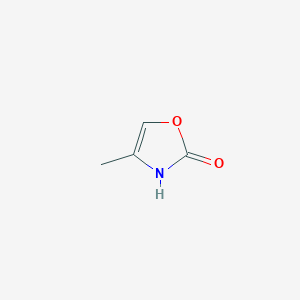

The molecular structure of “N-(4-Chloro-4-oxobutyl)phthalimide” consists of a phthalimide group attached to a 4-chloro-4-oxobutyl group. The phthalimide group is a two-ring structure with two carbonyl groups attached to a nitrogen atom .Chemical Reactions Analysis

Phthalimides, including “N-(4-Chloro-4-oxobutyl)phthalimide”, can undergo various chemical reactions. They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .Aplicaciones Científicas De Investigación

Antineoplastic Activities

- Scientific Field : Medicinal Chemistry

- Summary of Application : Phthalimide derivatives have been synthesized and evaluated for their antineoplastic activities against cancer cells . The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment .

- Methods of Application : A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes. The compounds were tested and evaluated in vitro .

- Results : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .

Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

- Scientific Field : Medicinal Chemistry

- Summary of Application : Phthalimide derivatives have been synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .

- Methods of Application : Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .

- Results : (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) showed remarkable anti-microbial activity. Its activity against Bacillus subtilis was 133%, 106% and 88.8% when compared with the standard antibiotics ampicillin, cefotaxime and gentamicin, respectively .

Synthesis of Imide Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : Phthalimides have been used in the synthesis of a wide range of imide derivatives .

- Methods of Application : An economical and practical method for the synthesis of a wide range of imide derivatives has been developed by using inexpensive and readily available reagents under mild conditions .

- Results : This method has been used to synthesize a variety of imide derivatives .

Oxidation of 4-Oxo-4-Arylbutanoic Acids

- Scientific Field : Physical Chemistry

- Summary of Application : N-bromophthalimide has been used in the oxidation of a series of substituted 4-oxobutanoic acids .

- Methods of Application : The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied in aqueous acetic acid medium at 30 °C .

- Results : The total reaction is second-order, first-order each in oxidant and substrate. The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species .

Synthesis of Imide Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : Phthalimides have been used in the synthesis of a wide range of imide derivatives .

- Methods of Application : An economical and practical method for the synthesis of a wide range of imide derivatives has been developed by using inexpensive and readily available reagents under mild conditions .

- Results : This method has been used to synthesize a variety of imide derivatives .

Oxidation of 4-Oxo-4-Arylbutanoic Acids

- Scientific Field : Physical Chemistry

- Summary of Application : N-bromophthalimide has been used in the oxidation of a series of substituted 4-oxobutanoic acids .

- Methods of Application : The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied in aqueous acetic acid medium at 30 °C .

- Results : The total reaction is second-order, first-order each in oxidant and substrate. The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species .

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXHPGKNMJVJKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344178 |

Source

|

| Record name | N-(4-Chloro-4-oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-4-oxobutyl)phthalimide | |

CAS RN |

10314-06-4 |

Source

|

| Record name | N-(4-Chloro-4-oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10314-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)

![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)